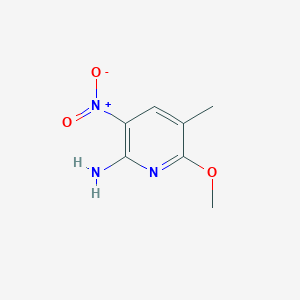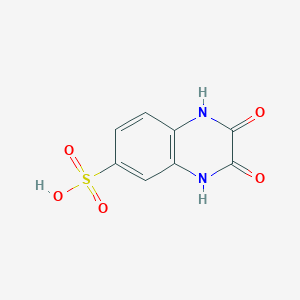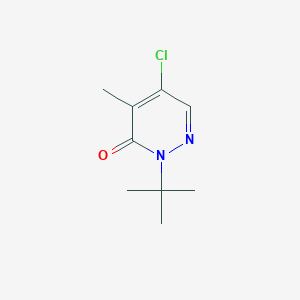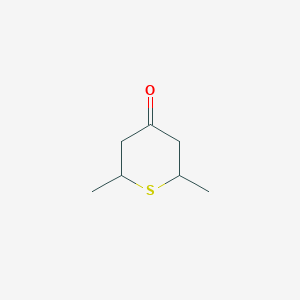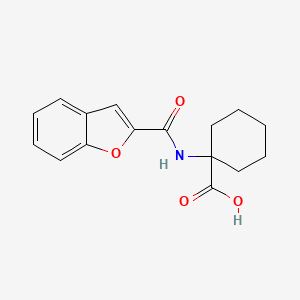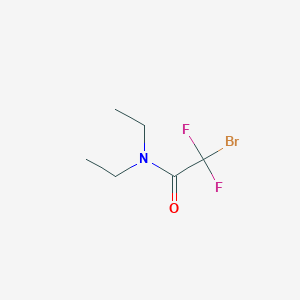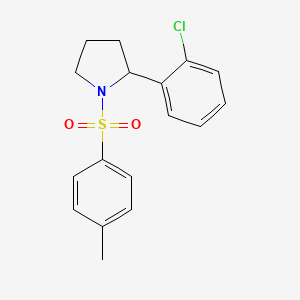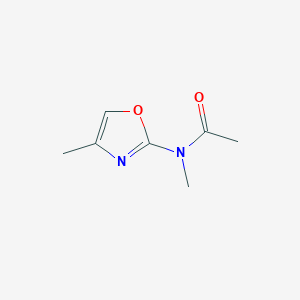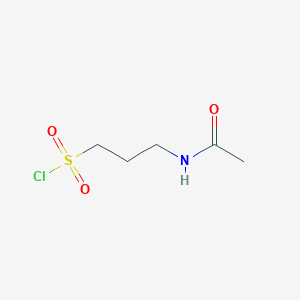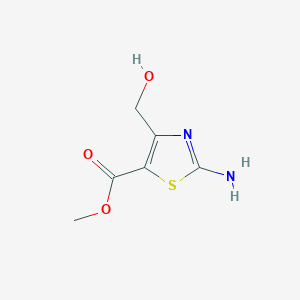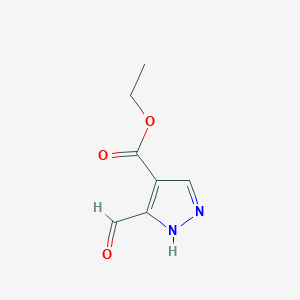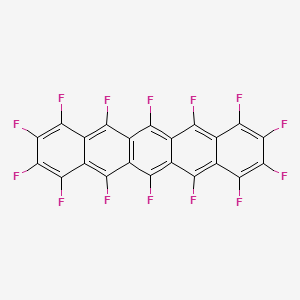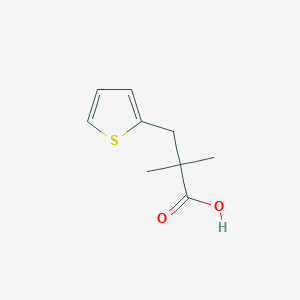
2,2-dimethyl-3-(thiophen-2-yl)propanoic acid
概述
描述
2,2-dimethyl-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thienyl group attached to a propanoic acid backbone with two methyl groups at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid typically involves the reaction of 2-thiophenecarboxaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and reduce production costs. The use of advanced purification techniques such as crystallization and distillation ensures the high purity of the final product.
化学反应分析
Types of Reactions
2,2-dimethyl-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups to the thienyl ring.
科学研究应用
2,2-dimethyl-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropanoic Acid: Lacks the thienyl group, making it less versatile in terms of chemical reactivity.
3-(2-Thienyl)propanoic Acid: Similar structure but without the dimethyl substitution, which affects its physical and chemical properties.
Thiophene-2-carboxylic Acid: Contains the thienyl group but has a different backbone structure.
Uniqueness
This combination of structural features makes it a valuable compound for various synthetic and research purposes .
属性
分子式 |
C9H12O2S |
|---|---|
分子量 |
184.26 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-9(2,8(10)11)6-7-4-3-5-12-7/h3-5H,6H2,1-2H3,(H,10,11) |
InChI 键 |
LPUCQRGMHDYBOK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=CS1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-3',4'-dihydro-1'H-spiro[indene-2,2'-naphthalen]-1(3H)-one](/img/structure/B8735858.png)
